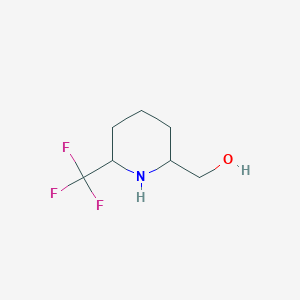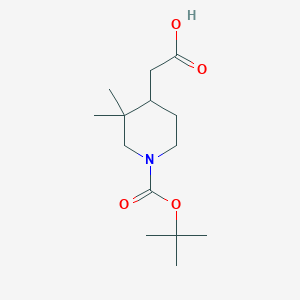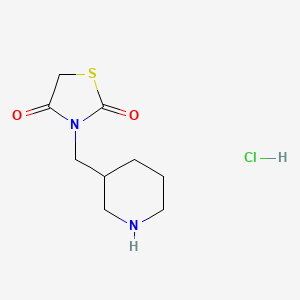
(Cyclobutylmethyl)(ethyl)amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Bioconjugation in Aqueous Media
The compound has been studied in the context of bioconjugation, particularly the mechanism of amide formation between carboxylic acid and amine in aqueous media. This process is crucial for understanding and improving the stability and reactivity of various biochemical compounds (Nakajima & Ikada, 1995).
2. Control of Genotoxins in Drug Synthesis
Studies have been conducted on controlling genotoxins like ethyl chloride and methyl chloride, which can form during the preparation of amine hydrochloride salts from solutions of ethanol and methanol. This is important for ensuring the safety and purity of pharmaceutical products (Yang et al., 2009).
3. Synthesis of Complex Amines
Research on the synthesis of complex amines like 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, and their derivatives, has been done. These amines have potential applications in various chemical syntheses (Kozhushkov et al., 2010).
4. Microencapsulation in Drug Delivery
The use of amine hydrochlorides in the microencapsulation of drugs, as demonstrated with the synthesis of amidic alginate derivatives, has been explored. This has significant implications for targeted drug delivery and controlled release mechanisms (Yang, Ren, & Xie, 2011).
5. Swelling and Drug Delivery in Hydrogels
Hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been studied for their swelling behavior and potential in drug delivery applications. These hydrogels can respond to pH and temperature, making them suitable for targeted drug delivery (Karimi et al., 2018).
6. Antitumor Activity of Platinum Complexes
Research on the antitumor activity of platinum complexes with cyclobutylamine and other amines has shown promising results. These complexes exhibit cytotoxicity against certain cancer cells, offering potential pathways for cancer treatment (Khokhar et al., 1993).
7. Synthesis of Platinum and Palladium Complexes
The synthesis and characterization of platinum and palladium complexes with amines, including cyclobutylamine, has been investigated for potential applications in various chemical and pharmaceutical processes (Faraglia et al., 2001).
Zukünftige Richtungen
One study has explored the effect of introducing a cyclobutylmethyl group into an onium cation on the thermodynamic properties of ionic clathrate hydrates . This suggests that “(Cyclobutylmethyl)(ethyl)amine hydrochloride” and similar compounds could have potential applications in thermal storage materials .
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-8-6-7-4-3-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGPXEVXJPYFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)





![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)





![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)